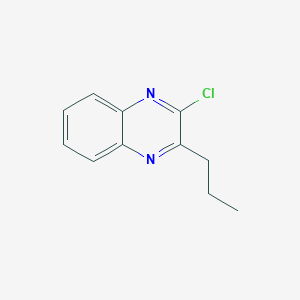

2-Chloro-3-propylquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClN2 |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

2-chloro-3-propylquinoxaline |

InChI |

InChI=1S/C11H11ClN2/c1-2-5-10-11(12)14-9-7-4-3-6-8(9)13-10/h3-4,6-7H,2,5H2,1H3 |

InChI Key |

ALUNCYJXRIEIQJ-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=CC=CC=C2N=C1Cl |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N=C1Cl |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 2 Chloro 3 Propylquinoxaline

Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic methods provide detailed information regarding the electronic structure, functional groups, and atomic connectivity of a molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/UV-Visible (UV-Vis) spectroscopy is employed for a full structural assignment of 2-Chloro-3-propylquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for mapping the proton and carbon frameworks of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoxaline (B1680401) ring and the aliphatic protons of the propyl side chain. The four protons on the benzo-fused ring typically appear in the downfield region of approximately 7.5–8.5 ppm. Due to the substitution pattern, these aromatic protons would likely present as complex multiplets. libretexts.org

The propyl group protons are expected to show a characteristic splitting pattern based on the n+1 rule. docbrown.info

The terminal methyl (CH₃) protons would appear as a triplet at approximately 0.9-1.1 ppm. docbrown.info

The methylene (B1212753) (CH₂) protons adjacent to the methyl group would be a sextet (or multiplet) in the range of 1.6-1.9 ppm. docbrown.info

The methylene (CH₂) protons directly attached to the quinoxaline ring would be the most deshielded of the alkyl protons, appearing as a triplet around 2.8-3.1 ppm. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display 11 unique signals, corresponding to the 11 carbon atoms in the molecule's asymmetric structure. The aromatic carbons of the quinoxaline ring are expected to resonate in the 125-145 ppm range. docbrown.infonih.gov The two carbons of the pyrazine (B50134) ring to which the chloro and propyl groups are attached would have distinct chemical shifts, influenced by the electronic effects of their respective substituents. The carbon bearing the chloro group is anticipated to be significantly downfield. The propyl group carbons would appear in the upfield, aliphatic region of the spectrum, with predicted shifts of approximately 14 ppm (CH₃), 24 ppm (central CH₂), and 38 ppm (CH₂ attached to the ring). docbrown.infonih.govchemicalbook.com

| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted Splitting | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| Aromatic | C5-H, C6-H, C7-H, C8-H | 7.5 - 8.5 | Multiplets | 125 - 155 |

| Heterocyclic | C2, C3 | - | - | |

| Heterocyclic | C4a, C8a | - | - | |

| Aliphatic | -CH₂-CH₂CH₃ | 2.8 - 3.1 | Triplet (t) | ~38 |

| Aliphatic | -CH₂-CH₂-CH₃ | 1.6 - 1.9 | Sextet (sxt) | ~24 |

| Aliphatic | -CH₂CH₂-CH₃ | 0.9 - 1.1 | Triplet (t) | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and offers insight into the molecule's structure through analysis of its fragmentation patterns under electron ionization (EI). researchgate.net The molecular formula of this compound is C₁₁H₁₁ClN₂.

The mass spectrum is expected to show a molecular ion peak (M⁺). A key feature will be the presence of an M+2 peak, approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net

Common fragmentation pathways for alkyl-substituted quinoxalines involve cleavage of the alkyl chain. researchgate.netthieme-connect.de The most significant predicted fragmentation patterns include:

α-cleavage: Loss of an ethyl radical (•C₂H₅) to form a stable benzylic-type cation.

β-cleavage: Loss of a propyl radical (•C₃H₇), which would be a prominent fragmentation pathway. researchgate.netnih.gov

Loss of neutral molecules such as HCl or the expulsion of a chlorine radical (•Cl) are also possible fragmentation routes. researchgate.net

| m/z Value | Identity | Notes |

|---|---|---|

| 206/208 | [C₁₁H₁₁ClN₂]⁺ | Molecular ion peaks (M⁺ and M+2), ratio ~3:1. |

| 177/179 | [C₉H₆ClN₂]⁺ | Resulting from loss of an ethyl radical (•C₂H₅). |

| 163 | [C₈H₅N₂]⁺ | Resulting from loss of the propyl radical (•C₃H₇). |

| 171 | [C₁₁H₁₁N₂]⁺ | Resulting from loss of the chlorine radical (•Cl). |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. rsc.org For this compound, the spectrum would be expected to show absorptions corresponding to the aromatic quinoxaline core and the aliphatic propyl group.

UV-Visible Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. Aromatic systems like quinoxaline typically exhibit strong absorptions in the UV region. academicjournals.org The spectrum for this compound in a solvent like chloroform (B151607) is expected to show multiple bands corresponding to π → π* and n → π* transitions. researchgate.netmdpi.com The presence of the chloro and alkyl substituents will influence the exact position (λ_max) and intensity of these absorptions. Typically, quinoxaline derivatives show intense bands in the 320-420 nm range. researchgate.netmdpi.comresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Associated Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | C-H Stretch | Alkyl (Propyl) Group uomustansiriyah.edu.iq |

| 1600 - 1500 | C=N and C=C Stretch | Quinoxaline Ring System libretexts.org |

| 1470 - 1350 | C-H Bend | Alkyl (Propyl) Group libretexts.org |

| 850 - 550 | C-Cl Stretch | Chloro-substituent orgchemboulder.comspectroscopyonline.com |

Crystallographic Studies and Intermolecular Interactions

While spectroscopic methods define molecular connectivity, crystallographic studies provide definitive information on the three-dimensional arrangement of atoms and the forces governing crystal packing.

Single-Crystal X-ray Diffraction for Three-Dimensional Molecular Geometry

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. nih.govresearchgate.net If suitable single crystals of this compound were obtained, this technique would provide exact data on bond lengths, bond angles, and torsion angles. researchgate.net

This analysis would confirm the planarity of the quinoxaline ring system, which is a characteristic feature of this heterocycle. researchgate.net Furthermore, it would reveal the specific conformation of the propyl side chain relative to the ring. The data obtained would be crucial for validating theoretical models and understanding the steric and electronic effects of the substituents on the molecular geometry.

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The a, b, c, α, β, γ parameters defining the crystal lattice. |

| Space Group | The symmetry operations that define the crystal's structure. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C-N, C-C). |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C in the propyl chain). |

| Torsion Angles | Dihedral angles defining the conformation of the propyl group. |

| Planarity | Confirmation of the planarity of the quinoxaline ring system. researchgate.net |

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts and Crystal Packing

For this compound, the Hirshfeld analysis would likely reveal a variety of weak intermolecular forces. Based on analyses of similar halogenated quinoxaline structures, the most significant interactions would be:

H···H contacts: Typically comprising the largest percentage of the surface, arising from the numerous hydrogen atoms in the molecule. nih.gov

C-H···N and C-H···Cl interactions: Weak hydrogen bonds involving the nitrogen atoms of the pyrazine ring and the chlorine substituent are expected to play a key role in the supramolecular assembly. iucr.org

π-π stacking: Interactions between the aromatic quinoxaline rings of adjacent molecules, which are common in the packing of planar heterocyclic systems. iucr.orgiucr.org

The analysis provides a detailed fingerprint of the crystal packing, which is essential for understanding the material's physical properties.

Computational and Theoretical Investigations of 2 Chloro 3 Propylquinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnobelprize.org This theory is based on using the spatially dependent electron density to determine the properties of a system. wikipedia.orgnobelprize.org DFT has become a popular and versatile tool in computational chemistry and physics for calculating the ground state energy and electron density of molecules. wikipedia.orgscispace.com

In the context of 2-Chloro-3-propylquinoxaline, DFT calculations are employed to elucidate its electronic structure, predict its reactivity, and simulate its spectroscopic characteristics. nanobioletters.comchemrxiv.org These calculations can provide detailed information on bond lengths, bond angles, and vibrational frequencies. nanobioletters.comnih.gov For instance, a study on a related cyclobutane (B1203170) derivative used DFT to confirm the molecular structure and analyze its characterization. nanobioletters.com

The reactivity of a molecule can be assessed through DFT by calculating global reactivity descriptors. A molecule's chemical hardness and softness are related to its molecular band gap energy; a large energy gap indicates a hard molecule, while a small gap suggests a soft molecule. nih.gov Soft molecules are more polarizable due to lower energy requirements for excitation. nih.gov

Furthermore, DFT is utilized to predict spectroscopic data, such as FT-IR and NMR spectra, which can then be compared with experimental results for structural validation. nanobioletters.com The combination of experimental and theoretical studies using DFT allows for a comprehensive understanding of a molecule's properties. nanobioletters.com While predicting non-resonant Raman spectra is now standard, modeling resonance Raman (rR) spectra remains more complex due to challenges in modeling polarization effects. researchgate.net

Table 1: Illustrative DFT-Calculated Properties of a Quinoxaline (B1680401) Derivative

| Property | Calculated Value |

| Total Energy | -X.XXX Hartrees |

| Dipole Moment | Y.YYY Debye |

| HOMO Energy | -Z.ZZZ eV |

| LUMO Energy | -A.AAA eV |

| HOMO-LUMO Gap | B.BBB eV |

| Hardness (η) | C.CCC eV |

| Softness (S) | D.DDD eV⁻¹ |

| Electronegativity (χ) | E.EEE eV |

| Electrophilicity Index (ω) | F.FFF eV |

Note: The values in this table are illustrative and would be specific to the exact computational parameters and the specific quinoxaline derivative being studied.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Surface Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net By calculating the forces between atoms and integrating Newton's laws of motion, MD simulations can provide a dynamic view of a system's evolution. nih.gov This technique is widely used to study the conformational changes and flexibility of biological molecules like proteins and nucleic acids. researchgate.net

For a molecule like this compound, MD simulations can be employed to explore its conformational landscape. nih.govmun.ca The simulations reveal how the molecule might change its shape in different environments, which is crucial for understanding its interactions with other molecules. mun.ca The flexibility of both the ligand and its target protein can be accounted for in MD simulations, allowing for a more accurate estimation of binding affinity and the observation of conformational changes upon binding. volkamerlab.org

MD simulations are also instrumental in studying ligand-surface interactions. osti.gov For example, simulations can model how a ligand tethered to a surface behaves and interacts with neighboring ligands. osti.gov These interactions can lead to the formation of clusters and patterns on the surface, which can be important for applications like chromatography. osti.gov The simulations can also provide insights into the diffusion of ligands in various environments, which is fundamental to biochemical transport processes. mun.ca

Table 2: Key Parameters in MD Simulations of Ligand-Receptor Systems

| Parameter | Description | Typical Application |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. volkamerlab.org | Assess the stability of the protein-ligand complex. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues from their mean position during the simulation. volkamerlab.org | Identify flexible and stable regions of the protein. volkamerlab.org |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | Monitor changes in the overall shape and folding of the protein. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. mdpi.com | Analyze changes in the exposure of the protein or ligand to the solvent upon binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor. volkamerlab.org | Determine the stability and specificity of the ligand-protein interaction. mdpi.com |

Molecular Docking Studies for Predicting Binding Affinities and Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when it binds to another (the receptor) to form a stable complex. wikipedia.org This method is frequently used in structure-based drug design to predict the binding conformation of small molecule ligands to the binding sites of target proteins. wikipedia.orgijrti.org The primary goals of docking are to predict the binding mode and to estimate the binding affinity of the resulting complex. ijnrd.org

In the context of this compound, molecular docking studies can be used to identify potential biological targets and to predict how the compound might interact with them. For example, derivatives of quinoxaline have been studied for their potential as antibacterial and anticancer agents through molecular docking. nih.govresearchgate.net These studies can reveal critical interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. ijnrd.org

The process of molecular docking involves preparing the protein and ligand structures, defining the binding site, and then using a scoring function to evaluate the different possible binding poses. ijnrd.org The results of docking studies can provide valuable insights for lead optimization and for understanding the mechanism of action of a compound. ijnrd.org For instance, docking studies on quinoxaline derivatives have been used to investigate their interactions with targets like DNA gyrase and β-tubulin. nih.govresearchgate.net

Table 3: Example of Molecular Docking Results for Quinoxaline Derivatives Against a Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative 1 | -8.5 | TYR 234, LYS 123 | Hydrogen Bond |

| Derivative 2 | -7.9 | PHE 345, ILE 210 | Hydrophobic Interaction |

| This compound (Hypothetical) | -X.X | Amino Acid 1, Amino Acid 2 | Pi-Alkyl, Halogen Bond |

| Reference Ligand | -Y.Y | Amino Acid 3, Amino Acid 4 | Hydrogen Bond, Pi-Pi Stacking |

Note: The data in this table is illustrative and would be specific to the protein target and the quinoxaline derivatives being studied.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com By identifying and quantifying the physicochemical properties of molecules, QSAR models can predict the activity of new, untested compounds. spu.edu.synih.gov This approach is widely used in drug discovery and development to guide the design of more potent and selective molecules. scienceforecastoa.comnih.gov

For quinoxaline derivatives, QSAR models have been developed to predict their potential in various therapeutic areas, including as antitubercular, anticancer, and antiepileptic agents. nih.govnih.govasianpubs.org These models are built by calculating a set of molecular descriptors that represent the physicochemical properties of the compounds, such as their topology, electronic properties, and hydrophobicity. nih.govasianpubs.org Statistical methods, such as multiple linear regression and machine learning algorithms, are then used to correlate these descriptors with the observed biological activity. nih.govnih.gov

A successful QSAR model depends on the careful selection of relevant descriptors and the validation of the model's predictive power. nih.gov The insights gained from QSAR studies can help in the rational design of new derivatives with improved biological potential. For example, a QSAR study on 6H-indolo[2,3-b]quinoxaline derivatives suggested that incorporating cyclic substituents could increase their cytotoxic potency. researchgate.net

Table 4: Common Descriptors Used in QSAR Studies of Quinoxaline Derivatives

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |

| Topological | Valence Connectivity Index | Describes molecular branching and size. asianpubs.org |

| Electronic | Dipole Moment | Relates to polar interactions with the target. nih.gov |

| Steric | Molar Refractivity | Reflects the volume and polarizability of the molecule. asianpubs.org |

| Hydrophobic | LogP | Represents the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in a reaction. |

Biological Activities and Mechanistic Studies of 2 Chloro 3 Propylquinoxaline and Analogues

Antimicrobial Activity Research

The quinoxaline (B1680401) scaffold is a key component in the development of new antimicrobial agents. researchgate.net Derivatives have shown promise against bacteria, fungi, and protozoa, often through mechanisms that differ from existing drugs, making them valuable in the context of growing antimicrobial resistance. researchgate.net

Quinoxaline derivatives have demonstrated broad-spectrum antibacterial activity. researchgate.net Studies indicate that quinoxaline 1,4-dioxides, for example, are effective against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The introduction of halogen substituents, such as chlorine, has been noted to be a key factor for the bioactivity of certain heterocyclic molecules. mdpi.com For instance, chloro-substituted phenylaminonaphthoquinones have shown enhanced interaction with bacterial targets like clumping factor A from Staphylococcus aureus. mdpi.com

Table 1: Antibacterial Activity of Selected Quinoxaline Analogues and Related Compounds Data for specific analogues from available research.

| Compound/Extract | Target Organism | Activity/Measurement | Source |

| Phenylaminonaphthoquinones | Staphylococcus aureus | MIC values between 3.2 and 3.9 µg/mL | mdpi.com |

| Berberine chloride | Staphylococcus aureus | MIC values from 0.25 to 0.5 mg/mL | mdpi.com |

| Quinoxaline-chalcone hybrid (14g) | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | GI₅₀ values between 0.622–1.81 μM | rsc.org |

Antifungal Efficacy against Pathogenic Fungi (in vitro and non-human in vivo models)

The antifungal potential of quinoxaline derivatives has been investigated against various human and plant pathogens. researchgate.netmdpi.com A close analogue, 2-Chloro-3-hydrazinylquinoxaline , has shown significant fungicidal effectiveness against multiple Candida and Aspergillus species in vitro. plos.org Notably, it displayed variable efficacy against isolates of Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris. plos.org Its activity against Aspergillus species was also variable, with no effect observed against Aspergillus brasiliensis. plos.org

In a non-human in vivo model, 2-Chloro-3-hydrazinylquinoxaline was effective in treating a murine infection caused by C. albicans, indicating its potential as a therapeutic agent. plos.org This study also suggested that the compound might possess dual antifungal and anti-inflammatory properties. plos.org Other studies on different quinoxaline derivatives have confirmed their activity against plant pathogenic fungi like Rhizoctonia solani and Botrytis cinerea, with some compounds showing efficacy superior to commercial fungicides. mdpi.com

Table 2: Antifungal Activity of 2-Chloro-3-hydrazinylquinoxaline (in vitro) Data from a study on a close analogue of 2-Chloro-3-propylquinoxaline.

| Fungal Species | Efficacy |

| Candida albicans | Variable |

| Candida tropicalis | Variable |

| Candida glabrata | Variable |

| Candida parapsilosis | Variable |

| Candida auris | Variable |

| Aspergillus fumigatus | Variable |

| Aspergillus niger | Variable |

| Aspergillus terreus | Variable |

| Aspergillus flavus | Variable |

| Aspergillus brasiliensis | No Effect |

Antiprotozoal Activity and Elucidation of Molecular Mechanisms of Action (in vitro models)

Quinoxaline derivatives have emerged as potent antiprotozoal agents. researchgate.net Research on n-propyl esters of quinoxaline-1,4-di-N-oxide (QNO), which are structural analogues, has demonstrated significant activity against the protozoan parasites Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for these compounds were found to be better than those of the standard drug, metronidazole. nih.gov

The molecular mechanism of action for these quinoxaline derivatives appears to involve the inhibition of essential parasitic enzymes. nih.gov In silico and in vitro studies suggest that these compounds can act as inhibitors of triosephosphate isomerase (TIM), a crucial enzyme in the glycolytic pathway of parasites. researchgate.netnih.gov Compound T-167, a quinoxaline derivative, showed high inactivation efficiency against G. lamblia TIM (GlTIM) without significantly affecting the human version of the enzyme, highlighting its potential for selective toxicity. researchgate.net

Anticancer Activity Research

The quinoxaline scaffold is recognized for its anticancer properties, and its derivatives are being explored for their ability to combat various cancers. researchgate.net

Analogues of this compound have demonstrated significant antiproliferative effects across a wide range of cancer cell lines. researchgate.netnih.gov For example, hybrid molecules combining a thiazolidinone structure with a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragment have shown potent cytotoxic effects. nih.govuj.edu.pl One such compound, 2h , was found to be active in the sub-micromolar range against leukemia (MOLT-4, SR), colon cancer (SW-620), CNS cancer (SF-539), and melanoma (SK-MEL-5) cell lines. nih.gov

Another study on quinazoline-based pyrimidodiazepines, which also feature a chloro-substituted heterocyclic system, reported high cytostatic and cytotoxic activity against a panel of 60 human tumor cell lines. rsc.org Compound 16c from this series was found to be 10 times more cytotoxic than the standard anticancer drug doxorubicin (B1662922) against ten of the cell lines tested. rsc.org Similarly, a chloro-substituted benzo[h]chromeno[2,3-d]pyrimidine derivative, 3a , was lethal to nine different cancer cell lines. mdpi.com

Table 3: Antiproliferative Activity of Selected Chloro-Substituted Analogues Data from NCI-60 screening and other in vitro assays.

| Compound | Cancer Cell Line Panel | Parameter | Value (µM) | Source |

| Compound 2f (Ciminalum–thiazolidinone hybrid) | NCI-60 | Mean GI₅₀ | 2.80 | nih.gov |

| Mean TGI | 32.3 | nih.gov | ||

| Mean LC₅₀ | 80.8 | nih.gov | ||

| Compound 2h (Ciminalum–thiazolidinone hybrid) | NCI-60 | Mean GI₅₀ | 1.57 | nih.gov |

| Mean TGI | 13.3 | nih.gov | ||

| Mean LC₅₀ | 65.0 | nih.gov | ||

| Compound 14g (Quinazoline-chalcone) | Leukemia (K-562), Colon (HCT-116), Breast (MCF7), etc. | GI₅₀ | 0.622 - 1.81 | rsc.org |

Investigation of Molecular Mechanisms (e.g., Tyrosine Kinase Inhibition, C-MET Kinase Inhibition, Apoptosis Induction, Tubulin Polymerization Inhibition, Selective Induction of Tumor Hypoxia)

The anticancer effects of quinoxaline analogues are attributed to several molecular mechanisms:

Tyrosine Kinase and C-MET Kinase Inhibition : Receptor tyrosine kinases are crucial in cell signaling pathways that control growth and proliferation, and their dysregulation is common in cancer. wikipedia.org The c-Met receptor, in particular, is a target for cancer therapy. wikipedia.orgnih.gov While not tested on this compound itself, structurally related quinoline (B57606) and pyrazolopyridine compounds have been identified as potent inhibitors of c-Met kinase. nih.govsemanticscholar.org These inhibitors typically bind to the ATP-binding site of the kinase domain, blocking the signaling cascade that leads to cell growth and invasion. nih.gov

Apoptosis Induction : Many anticancer agents work by inducing programmed cell death, or apoptosis. Chloro-substituted heterocyclic compounds have been shown to activate apoptotic pathways. For instance, the derivative Les-3331 induces apoptosis in breast cancer cells in a concentration-dependent manner. uj.edu.pl Its mechanism involves increasing the concentrations of initiator caspases, such as caspase-8 and caspase-9, which are key players in the extrinsic and intrinsic apoptotic pathways, respectively. uj.edu.pl

Tubulin Polymerization Inhibition : Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, making them an established target for cancer therapy. nih.gov Several compounds analogous to this compound act as tubulin polymerization inhibitors. nih.govnih.gov They bind to tubulin, often at the colchicine-binding site, preventing the formation of microtubules. nih.govmedchemexpress.com This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces cell death through a process known as mitotic catastrophe. nih.gov

Selective Action in Tumor Hypoxia : Solid tumors often contain regions of low oxygen, or hypoxia, which can make them resistant to therapy. nih.govmdpi.com Certain quinoxaline 1,4-di-N-oxides (QdNOs) function as hypoxia-activated prodrugs. researchgate.net These compounds are selectively reduced in hypoxic environments to form radical species that cause DNA damage and cell death. researchgate.net This mechanism allows for the targeted killing of cancer cells in the hypoxic zones that are often most resistant to conventional radiation and chemotherapy. researchgate.net

Anti-inflammatory Activity Investigations

Quinoxaline derivatives have demonstrated significant potential as anti-inflammatory agents by modulating key components of the inflammatory cascade. researchgate.netnih.gov

The anti-inflammatory potential of quinoxaline derivatives is frequently assessed using established in vitro models that measure the inhibition of protein denaturation and key inflammatory enzymes.

The Bovine Serum Albumin (BSA) denaturation assay is a widely used method to screen for anti-inflammatory activity, as the denaturation of proteins is a known cause of inflammation. A new series of quinoxaline derivatives incorporating a hydrazone moiety was evaluated, with all tested compounds (4a-n) showing moderate to high activity. nih.gov Notably, compound 4a demonstrated the highest inhibitory activity (83.42%), surpassing the standard drug diclofenac (B195802) sodium (82.90%). nih.govresearchgate.net Another derivative, 4d, also showed comparable activity at 81.87%. nih.govresearchgate.net

The Lipoxygenase (LOX) inhibition assay is another critical test, as LOX enzymes are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. researchgate.netsamipubco.com Studies on novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives revealed promising in vitro inhibition of soybean lipoxygenase (LOX). nih.govunav.edu It has been observed that compounds displaying good activity as inhibitors of lipid peroxidation often exhibit strong LOX inhibition as well. researchgate.net The most significant LOX inhibition was seen with fluoro- and methyl-substituted derivatives. researchgate.net For instance, in one study, two of the most effective LOX inhibitors, compounds 7b and 8f, were selected for further in vivo evaluation. nih.govunav.eduresearchgate.net

In Vitro Anti-inflammatory Activity of Quinoxaline Derivatives

| Assay | Compound | Activity (% Inhibition or IC₅₀) | Standard Drug | Standard Drug Activity | Source |

|---|---|---|---|---|---|

| BSA Denaturation | Compound 4a | 83.42% | Diclofenac Sodium | 82.90% | nih.govresearchgate.net |

| BSA Denaturation | Compound 4d | 81.87% | Diclofenac Sodium | 82.90% | nih.govresearchgate.net |

| Soybean LOX Inhibition | Compound 7b | Most Potent Inhibitor in Series | Indomethacin | N/A in vitro | researchgate.net |

The anti-inflammatory effects of quinoxaline derivatives are attributed to their ability to modulate critical signaling pathways and inhibit the expression of pro-inflammatory molecules. researchgate.net Research indicates that these compounds can interfere with the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. researchgate.netnih.gov

Activation of the NF-κB pathway is a key event in inflammation, leading to the expression of various pro-inflammatory genes. nih.gov Quinoxaline derivatives have been shown to inhibit this pathway. nih.gov For example, in response to inflammatory stimuli like TNF-α, the inhibitor IκBα is typically degraded, allowing NF-κB to translocate to the nucleus. nih.gov Studies showed that the quinoxaline derivative Qx28 could prevent this TNF-α-induced degradation of IκBα, thereby suppressing the pathway's activation. nih.gov

Furthermore, quinoxaline derivatives can downregulate the MAPK signaling pathway. tandfonline.com One study revealed that compound 6p, a triazolo[4,3-a]quinoxaline derivative, exerts its anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and by downregulating the MAPK pathway. tandfonline.com Similarly, another series of quinoxaline-hydrazone derivatives was tested for p38α MAP kinase inhibition, with compound 4a proving to be highly selective against p38α MAP kinase, showing an IC₅₀ value of 0.042 µM, which was comparable to the standard inhibitor SB203580 (IC₅₀ = 0.044 µM). nih.govresearchgate.net

In vitro Models for Inhibition of Inflammatory Mediators and Enzymes (e.g., BSA, LOX assays)

Antiviral Activity Research

Quinoxaline-based structures have emerged as a promising scaffold for the development of new antiviral agents, showing efficacy against a range of DNA and RNA viruses. nih.govrsc.orgnih.gov

The antiviral activity of quinoxaline derivatives is often broad, suggesting that their effectiveness is dependent on specific substitution patterns on the quinoxaline core. ipp.pt

Herpesviridae: A series of 6H-indolo-[2,3-b]quinoxalines was evaluated for anti-herpes virus activity. The compound 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline demonstrated significant activity against Herpes Simplex Virus (HSV), Varicella-Zoster virus, and cytomegalovirus in tissue cultures. ipp.pt

Enteroviruses: These viruses, including coxsackieviruses, are a major cause of human disease for which no effective antiviral agents are currently available. unica.it A library of quinoxaline derivatives was tested against several enterovirus species. unica.it Four promising compounds were identified as potent and selective inhibitors of an early phase of the coxsackievirus B5 life cycle, with EC₅₀ values in the nanomolar range (60-300 nM). unica.it These derivatives also showed inhibitory effects against coxsackievirus B3 (CVB3), coxsackievirus B4 (CVB4), and echovirus 9 (E9), with EC₅₀ values in the low micromolar range. unica.it

Retroviridae (HIV): Many quinoxaline derivatives have been investigated for their ability to inhibit Human Immunodeficiency Virus (HIV). nih.govnih.gov Compounds like HBY, HBQ, and S-2720 have shown high potency as inhibitors of HIV-1. nih.gov In one study, 25 new quinoxaline compounds were synthesized and evaluated, leading to the discovery of two potent and selective inhibitors. researchgate.netnih.gov Another compound, 6-chloro-3,3-dimethyl-4-isopropenyloxycarbonyl-3,4-dihydroquinoxalin-2-[1H]-thione, was found to be a very potent inhibitor of HIV-1 replication in tissue cultures. ipp.ptcore.ac.uk

Orthomyxoviridae (Influenza): Quinoxaline derivatives are considered good candidates for combating influenza viruses due to their potential to target the highly conserved NS1A protein. nih.govcore.ac.uk A library of derivatives was prepared, and an in vitro fluorescence polarization assay confirmed that these compounds could disrupt the interaction between NS1A and double-stranded RNA (dsRNA). core.ac.uknih.gov

The antiviral action of quinoxaline derivatives is achieved through the inhibition of various viral enzymes and proteins essential for replication.

Reverse Transcriptase (RT) Inhibition: RT is a primary target for anti-HIV therapies. nih.gov Quinoxaline derivatives are a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site on the enzyme. ipp.ptcore.ac.uk A computational and synthetic study identified key chemical features for RT inhibition, including a five- or six-membered aromatic ring and a hydrophilic center. nih.gov From this work, one derivative showed RT inhibition of 91% at a 10 µM concentration, comparable to the commercial drug nevirapine. nih.gov

Viral Protein and RNA Targeting: For enteroviruses, certain quinoxaline derivatives are thought to exert their antiviral effect by interacting with the viral capsid protein VP1. unica.it In the case of Hepatitis C Virus (HCV), a different mechanism was observed where monoquinoxaline derivatives target the internal ribosome entry site (IRES) RNA, leading to a destacking of RNA bases and subsequent inhibition of translation and replication. rsc.org For influenza A, quinoxaline derivatives were designed to disrupt the function of the NS1A protein, which binds to dsRNA to counteract the host's immune response. core.ac.uknih.gov

In vitro Antiviral Efficacy against Relevant Viral Pathogens

Enzyme Inhibition and Receptor Binding Studies

Beyond their anti-inflammatory and antiviral activities, quinoxaline derivatives have been investigated as inhibitors of a wide array of enzymes and as ligands for various receptors, highlighting their therapeutic versatility.

Enzyme Inhibition:

Kinases: Quinoxalines are highly selective ATP-competitive inhibitors for several kinases. ekb.eg They have been studied as inhibitors of c-Met kinase, a receptor linked to poor prognosis in several cancers, with some derivatives showing more potent activity than the reference drug Doxorubicin. sci-hub.se They also show inhibitory potential against vascular endothelial growth factor receptor-2 (VEGFR-2), another key target in cancer therapy. ekb.eg Furthermore, derivatives have been developed as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and p38α MAP kinase. nih.govajol.info

Other Enzymes: Studies have explored quinoxalines as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values for AChE ranging from 0.077 to 50.080 µM. mdpi.com Other research has identified potent inhibitors of secretory phospholipase A2 (sPLA2) and α-glucosidase, relevant for type II diabetes. tandfonline.com Additionally, new derivatives have been synthesized as promising histone deacetylase (HDAC) inhibitors for cancer treatment. frontiersin.org

Enzyme Inhibition by Quinoxaline Derivatives

| Enzyme Target | Compound Series/Example | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Various Derivatives | 0.077 - 50.080 µM | mdpi.com |

| p38α MAP Kinase | Compound 4a | 0.042 µM | nih.gov |

| secretory Phospholipase A2 (sPLA2) | Compound 6a | 0.0475 µM | tandfonline.com |

| α-Glucosidase | Compound 6c | 0.0953 µM | tandfonline.com |

| GSK-3β | Compound 45 | 0.18 µM | ajol.info |

| HDAC1, HDAC4, HDAC6 | Compounds 6c, 6g, 12 | 1.39 - 7.21 µM | frontiersin.org |

Receptor Binding Studies:

The 1,2,3-triazolo[1,5-a]quinoxaline scaffold has been extensively studied for its interaction with central nervous system receptors. These derivatives have shown a good affinity for benzodiazepine receptors , with Kᵢ values ranging from 53 to 314 nM. lookchem.com

The same series also demonstrated good affinity and high selectivity for A1 adenosine (B11128) receptors over the A2A subtype, with the best derivatives showing Kᵢ values of 29 nM and 49 nM. lookchem.com

Other studies have synthesized and evaluated novel quinoxaline derivatives as ligands for melatonin receptors (MT1 and MT2) , which are bioisosteres of the quinoline and naphthalene (B1677914) rings found in other melatoninergic ligands. researchgate.net

Additionally, 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones have been identified as antagonists with combined binding activity at both glycine/NMDA and AMPA receptors . acs.org

Serotonin (B10506) Receptor Antagonism Studies

Quinoxaline derivatives have been a subject of interest in the development of serotonin receptor antagonists, particularly for the 5-HT3 receptor. The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs used in managing chemotherapy-induced and postoperative nausea and vomiting. nih.govmdpi.com The general pharmacophore model for 5-HT3 receptor antagonists includes an aromatic ring, a carbonyl group, and a basic nitrogen center at specific distances. researchgate.netplos.org

Research into quinoxaline-based compounds has explored how modifications to the quinoxaline core affect their affinity and efficacy as 5-HT3 receptor antagonists. Studies on 3-chloroquinoxaline-2-carboxamides and 3-ethoxyquinoxalin-2-carboxamides have shown that these analogues can exhibit significant 5-HT3 receptor antagonism.

In one study, a series of 3-chloroquinoxaline-2-carboxamides were synthesized and evaluated for their 5-HT3 receptor antagonistic activity. The compounds were tested in a longitudinal muscle-myenteric plexus (LMMP) preparation from guinea pig ileum against the 5-HT3 agonist, 2-methyl-5-HT. One of the synthesized compounds, 3g , demonstrated comparable antagonistic activity to the standard antagonist Ondansetron, with a pA2 value of 6.4 (Ondansetron pA2 = 6.9). Other compounds in the series showed mild to moderate activity.

Another study focused on a novel series of 3-ethoxyquinoxalin-2-carboxamides, which were also designed based on the pharmacophoric requirements of 5-HT3 receptor antagonists. Their antagonistic activity was assessed using the same guinea pig ileum preparation. The compound (3-ethoxyquinoxalin-2-yl)(4-methylpiperazin-1-yl)methanone (6h) was identified as the most potent in this series, with a pA2 value of 7.7. Interestingly, this study also found a correlation between higher pA2 values and antidepressant-like activity in a forced swim test in mice.

These findings underscore the potential of the 2-substituted-3-chloro/ethoxy-quinoxaline scaffold as a template for designing novel 5-HT3 receptor antagonists. The data from these studies on analogues are summarized in the table below.

Table 1: 5-HT3 Receptor Antagonistic Activity of Quinoxaline Analogues

| Compound ID | Structure/Name | Agonist | Preparation | pA2 Value | Reference |

|---|---|---|---|---|---|

| 3g | 3-chloroquinoxaline-2-carboxamide derivative | 2-methyl-5-HT | Guinea pig ileum (LMMP) | 6.4 | |

| Ondansetron | Standard 5-HT3 Antagonist | 2-methyl-5-HT | Guinea pig ileum (LMMP) | 6.9 |

| 6h | (3-ethoxyquinoxalin-2-yl)(4-methylpiperazin-1-yl)methanone | 2-methyl-5-HT | Guinea pig ileum (LMMP) | 7.7 | |

It is important to note that no specific data for the 5-HT3 receptor antagonistic activity of this compound itself was found in the reviewed literature. The research has primarily focused on analogues with a carboxamide or a more complex substituent at the 2-position and varied groups at the 3-position.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination, making it an attractive target for the development of antibacterial agents. The inhibition of DNA gyrase disrupts these vital cellular processes, leading to bacterial cell death. While there is no specific literature detailing the DNA gyrase inhibitory activity of this compound, several studies have investigated the potential of other quinoxaline derivatives as DNA gyrase inhibitors.

One area of research has focused on the synthesis of thiadiazino[5,6-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. A study detailed the design and synthesis of these hybrid compounds, which were then evaluated for their antimicrobial potential. The most potent of these compounds demonstrated significant bactericidal activity, with some showing promising results against multi-drug resistant bacteria. While this study suggests the potential of the broader quinoxaline scaffold for DNA gyrase inhibition, specific IC50 values for DNA gyrase were not provided for all compounds.

Another study investigated a series of pyrrolidine-bearing quinoxaline derivatives as potential inhibitors of DNA gyrase. The synthesized compounds were tested for their inhibitory effects on DNA gyrase using a DNA supercoiling assay. The results showed that these compounds had IC50 values ranging from 26.57 to 84.84 μM when compared to the standard drug, ciprofloxacin (B1669076).

Furthermore, research on other quinoxaline derivatives has shown that they can inhibit S. aureus DNA gyrase with relatively low IC50 values. For instance, certain thiadiazinoquinoxaline and thiazoloquinoxaline derivatives were found to have IC50 values of 10.38 µM and 16.65 µM, respectively, which were lower than that of ciprofloxacin (IC50 of 26.43 µM) in the same study.

The table below summarizes the DNA gyrase inhibitory activity of some quinoxaline analogues.

Table 2: DNA Gyrase Inhibitory Activity of Quinoxaline Analogues

| Compound Class/Derivative | Target | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| Pyrrolidine-bearing quinoxalines | DNA Gyrase | DNA Supercoiling | 26.57 - 84.84 μM | |

| Thiadiazinoquinoxaline derivative | S. aureus DNA Gyrase | Not specified | 10.38 µM | |

| Thiazoloquinoxaline derivative | S. aureus DNA Gyrase | Not specified | 16.65 µM |

The available data indicates that the quinoxaline nucleus is a promising scaffold for the development of novel DNA gyrase inhibitors. However, the specific contribution of a 2-chloro and a 3-propyl substituent to this activity remains to be elucidated through future research.

Target Identification and Validation for 2 Chloro 3 Propylquinoxaline in Drug Discovery

Methodologies for Identifying Specific Biological Targets of Small Molecules

Identifying the precise molecular target of a small molecule is a key objective in chemical biology and drug discovery. nih.gov This process allows researchers to understand the compound's mechanism of action, which is essential for further development. nih.gov A variety of approaches, broadly categorized as direct biochemical methods, genetic interaction methods, and computational inference, are utilized to achieve this. nih.govbroadinstitute.org

Direct biochemical approaches are among the most straightforward methods for finding proteins that physically bind to a small molecule. nih.gov These techniques often involve modifying the compound of interest to serve as a "bait" to capture its binding partners from a complex mixture like a cell lysate. researchgate.net

Affinity-Based Pull-Down: This is a common technique where the small molecule is immobilized on a solid support, such as agarose (B213101) beads. nih.govresearchgate.net When a cell lysate is passed over this matrix, proteins that bind to the small molecule are captured and can be later identified using mass spectrometry. nih.gov

Photoaffinity Labeling: In this method, the small molecule is modified with a photoreactive group. nih.govresearchgate.net Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for its capture and identification. researchgate.net

Genetic and genomic methods leverage the relative ease of manipulating DNA and RNA to infer a compound's target. nih.gov These approaches often involve observing how genetic modifications alter a cell's response to the small molecule. For instance, RNA interference (RNAi) can be used on a genome-wide scale to find phenotypes that mimic those induced by the small molecule, suggesting the silenced gene may be the drug's target. nih.gov

Computational methods offer an alternative, in silico avenue for predicting biological targets. nih.gov These approaches mine large biological and chemical databases to find connections between the query compound and known targets. nih.gov Techniques include:

Chemical Similarity Searching: Based on the principle that structurally similar molecules often have similar biological activities, this method predicts targets for a new compound by identifying its similarity to molecules with known targets. nih.gov

Panel Docking: This involves computationally "docking" the small molecule into the three-dimensional structures of a panel of known protein targets to estimate binding affinity and predict likely interactions. nih.gov

| Methodology | Principle | Primary Application | Key Advantage | Limitation |

|---|---|---|---|---|

| Affinity-Based Pull-Down | Immobilized small molecule "bait" captures binding proteins from cell lysates. nih.gov | Directly identifying binding partners. | Provides direct physical evidence of interaction. nih.gov | Requires chemical modification of the compound, which may alter its activity. researchgate.net |

| Genetic Interaction (e.g., RNAi) | Identifies genes that, when silenced, produce a similar phenotype to the compound's effect. nih.gov | Inferring targets based on functional cellular response. | Does not require modification of the small molecule. | Provides indirect evidence; requires further validation. nih.gov |

| Computational Inference | Uses algorithms to predict targets based on chemical structure, similarity, or docking simulations. nih.gov | High-throughput virtual screening and hypothesis generation. broadinstitute.org | Rapid and cost-effective for initial screening. nih.gov | Predictions are theoretical and require experimental validation. nih.gov |

In vitro Approaches for Target Validation

Once a potential target is identified, it must undergo validation to confirm that its modulation by the small molecule is responsible for the observed therapeutic effect. ucl.ac.ukdanaher.com In vitro approaches, using controlled laboratory environments, are crucial for this step. These methods include biochemical assays and cell-based systems that measure the direct engagement between the compound and its putative target. biocompare.com

Biochemical assays are designed to measure the functional consequences of the compound binding to its target. If the identified target is an enzyme, for example, a biochemical assay would measure how 2-Chloro-3-propylquinoxaline affects the enzyme's catalytic activity. These assays are essential for determining potency and mechanism of inhibition or activation. ucl.ac.uk

Cell-based assays provide a more physiologically relevant context by examining target engagement within living cells. danaher.com This is critical because it confirms that the compound can permeate the cell membrane and interact with its target in a complex intracellular environment. technologynetworks.com

Cellular Thermal Shift Assay (CETSA): This method is widely used to verify drug-target engagement in cells. danaher.com The principle is that a protein becomes more stable and resistant to heat-induced denaturation when it is bound to a ligand. worldpreclinicalcongress.com In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein is then measured, often by Western blotting. mdpi.com An increase in the amount of soluble protein in treated cells compared to untreated controls indicates that the compound has bound to its target. mdpi.com

| Validation Approach | Description | Information Gained | Example |

|---|---|---|---|

| Biochemical Assays | Experiments using purified target proteins (e.g., enzymes, receptors) to measure the compound's effect on their activity. ucl.ac.uk | Potency (e.g., IC50), binding affinity (e.g., Kd), mechanism of action. | Enzyme inhibition assays, receptor binding assays. |

| Cell-Based Systems | Experiments conducted in living cells to confirm target interaction in a physiological context. danaher.com | Confirmation of target engagement in cells, cellular potency, effects on downstream signaling pathways. | Cellular Thermal Shift Assay (CETSA), reporter gene assays. danaher.com |

Structure Activity Relationship Sar Studies of 2 Chloro 3 Propylquinoxaline and Analogues

Influence of Halogenation (e.g., Chlorine at Position 2) on Pharmacological Profiles

The presence and nature of a halogen atom at the 2-position of the quinoxaline (B1680401) ring are critical determinants of the pharmacological activity of this class of compounds. The chlorine atom in 2-chloro-3-propylquinoxaline, for instance, serves as a key reactive site for further chemical modifications, but it also inherently influences the molecule's electronic properties and binding capabilities.

Research into quinoxaline derivatives as AMPA receptor antagonists has highlighted the importance of the substituent at the 2-position. Studies have shown that a chlorine atom at this position is often crucial for potent antagonist activity. The electronegativity and size of the halogen play a significant role in the interaction with the receptor's binding pocket. For example, in a series of quinoxaline-2,3-dione derivatives, the presence of halogen atoms on the benzene (B151609) ring portion of the quinoxaline nucleus was found to be essential for their antagonist properties at the AMPA/kainate receptors.

Furthermore, the chlorine at position 2 acts as a leaving group, enabling the synthesis of a wide array of analogues with different functional groups. This reactivity allows for the exploration of a broader chemical space and the optimization of biological activity. The replacement of the chlorine with other groups, such as ethers or amines, can dramatically alter the compound's potency and selectivity. For instance, in the development of AMPA receptor antagonists, moving from a chlorine to a larger, more complex ether linkage at this position has been a strategy to enhance binding affinity.

Impact of Alkyl Side Chain Variations (e.g., propyl group) on Biological Activities

The alkyl side chain at the 3-position of the quinoxaline core, such as the propyl group in this compound, plays a pivotal role in defining the compound's interaction with its biological targets. Variations in the length, branching, and saturation of this alkyl chain can lead to significant changes in biological activity, a classic example of SAR.

In the context of AMPA receptor antagonists, the size and lipophilicity of the alkyl group at C-3 are directly correlated with antagonist potency. Studies on a series of 2,3-disubstituted quinoxalines have demonstrated that increasing the length of the alkyl chain from a methyl to a propyl or even a longer group can enhance binding affinity. This is often attributed to improved hydrophobic interactions within a specific pocket of the receptor.

For example, research has shown that for certain quinoxaline-based compounds, a propyl group at the 3-position offers a good balance of size and flexibility to fit optimally into the binding site. Shorter chains like methyl may not fully occupy the hydrophobic pocket, while longer or bulkier chains might introduce steric hindrance, leading to a decrease in activity.

The table below illustrates hypothetical data based on common findings in SAR studies of quinoxaline derivatives, showing how variations in the alkyl side chain at the 3-position can affect biological activity, represented here as IC50 (the concentration of an inhibitor where the response is reduced by half).

| Compound | Alkyl Group at C-3 | Hypothetical IC50 (nM) |

| Analogue 1 | Methyl | 150 |

| Analogue 2 | Ethyl | 85 |

| This compound | Propyl | 50 |

| Analogue 3 | Isopropyl | 75 |

| Analogue 4 | Butyl | 90 |

| Analogue 5 | Pentyl | 120 |

This table is for illustrative purposes and represents typical trends observed in SAR studies.

As the data suggests, there is often an optimal chain length, in this hypothetical case, the propyl group, for which the biological activity is maximized. Branching the alkyl chain, as seen with the isopropyl group, can also modulate activity, sometimes leading to a slight decrease in potency compared to the linear counterpart due to altered steric profiles.

Systematic Analysis of Substituent Effects on the Quinoxaline Core for Modulated Potency and Selectivity

A systematic analysis of substituents on the quinoxaline core is essential for fine-tuning the potency and selectivity of these compounds for their intended biological targets. Beyond the substituents at positions 2 and 3, modifications on the benzene ring of the quinoxaline nucleus (positions 5, 6, 7, and 8) have been shown to have a profound impact on pharmacological profiles.

In the development of selective kinase inhibitors, for example, substituents on the quinoxaline ring have been systematically varied to achieve selectivity for a specific kinase. A study might reveal that a nitro group at the 7-position enhances potency for one kinase, while a methoxy (B1213986) group at the same position might improve selectivity for a different kinase by avoiding off-target interactions.

The following table provides a hypothetical overview of how different substituents on the quinoxaline core might modulate potency and selectivity against two hypothetical enzyme targets.

| Compound | Substituent at C-7 | Potency (IC50, nM) - Target A | Selectivity (Fold vs. Target B) |

| This compound | Hydrogen (unsubstituted) | 50 | 10 |

| Analogue 6 | Nitro (NO2) | 15 | 50 |

| Analogue 7 | Amino (NH2) | 80 | 5 |

| Analogue 8 | Methoxy (OCH3) | 45 | 25 |

| Analogue 9 | Chlorine (Cl) | 30 | 40 |

This table is for illustrative purposes and represents typical trends observed in SAR studies.

This systematic approach allows researchers to build a comprehensive understanding of the SAR of the quinoxaline scaffold. By analyzing the effects of individual and combined substituent modifications, it is possible to design new analogues with optimized properties, such as increased potency, enhanced selectivity, and improved pharmacokinetic profiles. The interplay between the electronic nature, size, and position of these substituents is a key focus of medicinal chemistry efforts in this area.

Emerging Applications and Future Research Directions for 2 Chloro 3 Propylquinoxaline

Corrosion Inhibition Potential in Materials Science

The protection of metals, particularly mild steel, from corrosion in acidic environments is a critical industrial challenge. najah.edu Organic heterocyclic compounds are widely used as corrosion inhibitors, primarily because of their ability to adsorb onto the metal surface and form a protective barrier. scholarsresearchlibrary.comnajah.edu Quinoxaline (B1680401) derivatives have demonstrated significant promise in this field. mdpi.comnih.govresearchgate.net Their efficacy stems from the presence of nitrogen heteroatoms with lone pairs of electrons and the π-electrons of the aromatic system, which can interact with the vacant d-orbitals of iron atoms on the steel surface. scholarsresearchlibrary.com

Studies on various quinoxaline derivatives reveal that they function as effective mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edunih.govijcsi.pro The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. najah.edunih.govnajah.edu This adsorption can be a combination of physical (electrostatic) and chemical (covalent bond formation) interactions. mdpi.comphyschemres.org

While direct experimental data on 2-Chloro-3-propylquinoxaline is limited, research on structurally related compounds provides strong evidence of its potential. For instance, a study on (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) showed an inhibition efficiency of 87.64% for mild steel in 1.0 M HCl. The presence of the chloro group, along with the propyl chain in this compound, would modulate the electron density and solubility of the molecule, influencing its adsorption characteristics and protective film formation. The propyl group may enhance the surface coverage area of the inhibitor on the metal.

Table 1: Corrosion Inhibition Efficiency of Various Quinoxaline Derivatives on Mild Steel in 1 M HCl

| Quinoxaline Derivative | Concentration (M) | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|

| (E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one (QN1) | 5 x 10-3 | 93% | najah.edu |

| (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS) | 1 x 10-3 | 91% | ijcsi.pro |

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | 5 x 10-3 | 96% | mdpi.com |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 1 x 10-3 | 87.64% | |

| ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl) acetate (B1210297) (Q3) | 1 x 10-3 | 97.4% | electrochemsci.org |

Other Potential Applications in Chemical Biology and Advanced Materials

Beyond corrosion science, the unique electronic and photophysical properties of the quinoxaline core position its derivatives for applications in chemical biology and as advanced functional materials. nih.govresearchgate.net

In chemical biology, quinoxaline-based compounds have been developed as highly sensitive and selective fluorescent chemosensors. researchgate.net These probes are designed to detect specific analytes, such as metal ions, through mechanisms like fluorescence quenching ("switch-off") or enhancement ("switch-on"). nih.govarabjchem.org For example, a quinoxaline derivative, QM, demonstrated the ability to act as a colorimetric sensor for Fe³⁺ ions and a fluorescent sensor for Cu²⁺ ions. arabjchem.org Other derivatives have shown promise as fluorescent probes for imaging biologically important structures like amyloid-β fibrils, which are associated with Alzheimer's disease. The functional groups on this compound—the chloro and propyl substituents—could be modified or used to tune the molecule's selectivity and photophysical response for developing novel sensors and biological imaging agents.

In the realm of advanced materials, quinoxalines are pivotal building blocks for organic electronics, particularly in organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs). google.comrsc.org Their electron-accepting nature makes them excellent components for creating materials with high thermal stability and tunable luminescence. researchgate.netgoogle.com Quinoxaline derivatives have been successfully used as host materials, electron transporters, and emitters in OLED devices. google.comresearchgate.net Furthermore, quinoxaline-based conjugated polymers are being extensively researched for photovoltaic applications, with some achieving power conversion efficiencies over 17%. rsc.orgnih.gov The specific electronic properties imparted by the chloro and propyl groups of this compound could be harnessed in the design of new small molecules or polymers for optoelectronic devices.

Future Perspectives in Rational Drug Design and Development Utilizing Quinoxaline Scaffolds

The quinoxaline scaffold is of immense importance in medicinal chemistry, recognized as a versatile pharmacophore for developing therapeutic agents. researchgate.netresearchgate.net Derivatives have been shown to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ijpsjournal.comresearchgate.netmdpi.com This diversity has led to the inclusion of the quinoxaline motif in several FDA-approved drugs. nih.gov

Rational drug design relies on understanding the structure-activity relationships (SAR) to optimize a lead compound's efficacy and selectivity. mdpi.comingentaconnect.com For quinoxalines, research has shown that the type and position of substituents on the heterocyclic ring system are critical for biological activity. mdpi.commdpi.com For instance, in some anticancer studies, electron-withdrawing groups like halogens (e.g., chlorine) at specific positions were found to be crucial for potency. mdpi.commdpi.com In one study, a quinoxaline urea (B33335) analog with a chloro-substitution showed excellent activity against certain cancer cell lines. mdpi.com

The development of future drugs based on the quinoxaline core, including derivatives like this compound, will involve leveraging these SAR insights. nih.govresearchgate.net By systematically modifying the substituents—such as the propyl group for improved lipophilicity or the chloro group for enhanced binding interactions—researchers can fine-tune the molecule's pharmacokinetic and pharmacodynamic profile. Computational modeling and in silico screening are increasingly used to predict the binding of these derivatives to biological targets, accelerating the discovery of new and more specific drugs for a range of diseases. mdpi.comresearchgate.net The ultimate goal is to develop novel quinoxaline-based therapies with improved efficacy and fewer side effects. researchgate.net

Table 2: Reported Biological Activities of Various Quinoxaline Scaffolds

| Activity | Example Derivative Class / Compound | Target / Indication | Reference |

|---|---|---|---|

| Anticancer | Quinoxaline urea analogs | IKKβ phosphorylation / Pancreatic Cancer | nih.gov |

| Anticancer | Quinoxaline-imidazole derivatives | Melanoma cells (A375) | mdpi.com |

| Antiviral | 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline | Herpes Simplex Virus (HSV-1) | ipp.pt |

| Antiviral | Pyridazino[4,5-b]quinoxaline-1(2H)-one derivatives | COVID-19 main protease | rsc.org |

| Antibacterial | Quinoxaline 1,4-dioxides | Gram-positive bacteria | mdpi.comipp.pt |

| Antiprotozoal | 7-chloro-substituted quinoxaline 1,4-dioxides | Leishmania amazonensis | mdpi.com |

| Anticonvulsant | Quinoxaline derivatives | AMPA receptor antagonism | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.